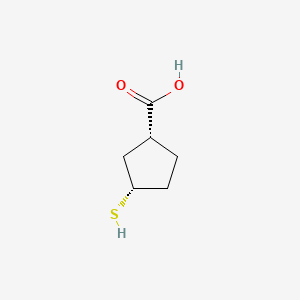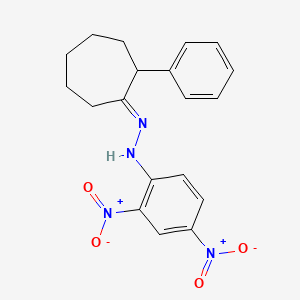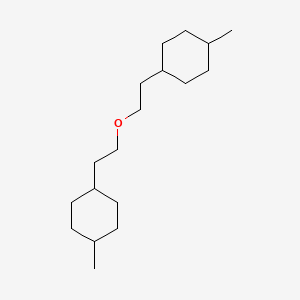
Cyclohexane, 1,1'-(oxydi-2,1-ethanediyl)bis[4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is a chemical compound with the molecular formula C18H34O2. It is known for its unique structure, which includes two 4-methylcyclohexane rings connected by an ethylene oxide bridge. This compound is used in various industrial and research applications due to its distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) typically involves the reaction of 4-methylcyclohexanol with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway. The process requires precise temperature and pressure control to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is carried out in large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethylene oxide bridge and the methyl groups on the cyclohexane rings .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethylene oxide bridge, leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) involves its interaction with specific molecular targets and pathways. The ethylene oxide bridge and the methyl groups on the cyclohexane rings play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, leading to its diverse range of effects .
類似化合物との比較
Similar Compounds
- 1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane)
- Oxydi-2,1-ethanediyl bismethacrylate
- Quaternary ammonium compounds, (oxydi-2,1-ethanediyl)bis [coco alkyldimethyl, dichlorides]
Uniqueness
1,1’-(Oxydi-2,1-ethanediyl)bis(4-methylcyclohexane) is unique due to its specific structure, which includes two 4-methylcyclohexane rings connected by an ethylene oxide bridge. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C18H34O |
|---|---|
分子量 |
266.5 g/mol |
IUPAC名 |
1-methyl-4-[2-[2-(4-methylcyclohexyl)ethoxy]ethyl]cyclohexane |
InChI |
InChI=1S/C18H34O/c1-15-3-7-17(8-4-15)11-13-19-14-12-18-9-5-16(2)6-10-18/h15-18H,3-14H2,1-2H3 |
InChIキー |
IDUAXNKQWGBLIL-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CCOCCC2CCC(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
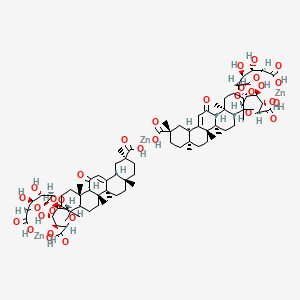
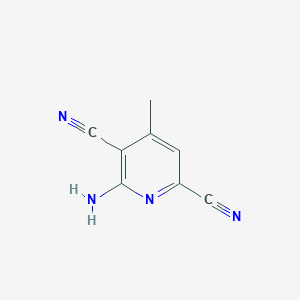
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
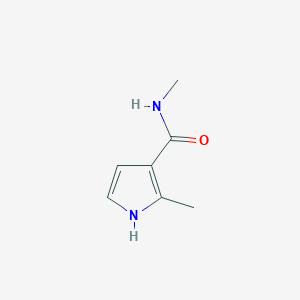


![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
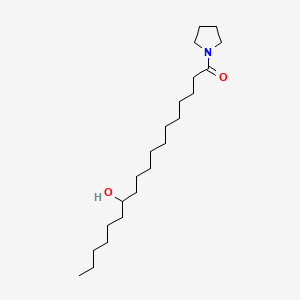
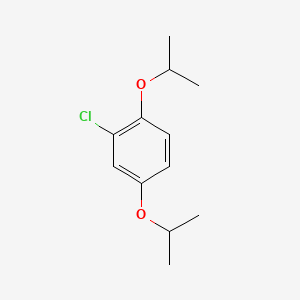
![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
